An In-depth Technical Guide to the Chemical Properties of 2,6-Difluoro-3-hydroxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 2,6-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Difluoro-3-hydroxybenzaldehyde, a key building block in medicinal chemistry and organic synthesis. This document collates available data on its physical characteristics, spectral properties, and reactivity, alongside generalized experimental protocols for its synthesis and purification.
Core Chemical Properties
2,6-Difluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₇H₄F₂O₂.[1][2][3] Its structure, featuring two electron-withdrawing fluorine atoms and a hydroxyl group on the benzene ring, imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 152434-88-3 | [1][2][3] |
| Molecular Formula | C₇H₄F₂O₂ | [1][2][3] |
| Molecular Weight | 158.10 g/mol | [1][2][3] |
| Appearance | Orange to pale brown powder | [4] |
| Melting Point | 110-114 °C | [3] |
| Boiling Point | 229.9 ± 35.0 °C at 760 mmHg | [3] |
| Purity | ≥98% | [2][3] |
| Storage | 4°C, stored under nitrogen | [2][3] |
Table 2: Computational Data
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [5] |
| LogP | 1.4829 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton spectrum is expected to show signals for the aldehyde proton (around 9.8-10.1 ppm), the hydroxyl proton (variable, likely broad), and two aromatic protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.
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¹³C NMR: The carbon spectrum will display a signal for the carbonyl carbon of the aldehyde group (around 190 ppm), and aromatic carbons, with their chemical shifts influenced by the fluorine and hydroxyl substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for:
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O-H stretching of the hydroxyl group (broad, ~3200-3600 cm⁻¹)
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C-H stretching of the aldehyde group (~2750 and ~2850 cm⁻¹)
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C=O stretching of the aldehyde group (~1680-1700 cm⁻¹)
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C-F stretching (~1100-1300 cm⁻¹)
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Aromatic C=C stretching (~1450-1600 cm⁻¹)
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z 158. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially HF. Predicted collision cross-section data for various adducts are available.[5]
Chemical Reactivity and Synthesis
The chemical reactivity of 2,6-Difluoro-3-hydroxybenzaldehyde is dictated by its three functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring.
-
Aldehyde Group: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and various nucleophilic addition reactions (e.g., formation of imines, oximes, and cyanohydrins).
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated. It can also be alkylated or acylated.
-
Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, which can influence the regioselectivity of further electrophilic aromatic substitution reactions. They can also be susceptible to nucleophilic aromatic substitution under certain conditions.
Generalized Synthesis Workflow
The synthesis of substituted hydroxybenzaldehydes often employs formylation reactions of the corresponding phenols. A common method is the Vilsmeier-Haack reaction.
Caption: Generalized workflow for the synthesis of substituted hydroxybenzaldehydes.
Experimental Protocols
While a specific, detailed protocol for the synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde is not publicly available, the following are generalized methods for the synthesis and purification of similar aromatic aldehydes.
1. Synthesis via Vilsmeier-Haack Reaction (General Protocol)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings.
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Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by reacting a phosphoryl chloride (POCl₃) or oxalyl chloride with dimethylformamide (DMF) in an appropriate solvent like acetonitrile, often at reduced temperatures.
-
Reaction: The substituted phenol (in this case, 2,6-difluorophenol) is dissolved in a suitable solvent and added dropwise to the pre-formed Vilsmeier reagent, maintaining a low temperature. The reaction mixture is stirred for several hours.
-
Work-up: The reaction is quenched by pouring it onto ice-water. The resulting mixture is then typically neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
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Purification: The crude product is obtained after removal of the solvent under reduced pressure. Further purification is achieved by recrystallization or column chromatography.
2. Purification by Recrystallization (General Protocol)
Recrystallization is a common technique for purifying solid organic compounds.
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Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Procedure: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.
3. Purification by Column Chromatography (General Protocol)
Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.
-
Stationary and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase (eluent) is a solvent or a mixture of solvents chosen to achieve good separation of the desired compound from impurities.
-
Procedure: A slurry of the stationary phase in the mobile phase is packed into a column. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected.
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Analysis: The collected fractions are analyzed (e.g., by TLC) to identify those containing the pure product. These fractions are then combined, and the solvent is removed to yield the purified compound.
Safety Information
2,6-Difluoro-3-hydroxybenzaldehyde is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
Substituted hydroxybenzaldehydes are important intermediates in the synthesis of a wide range of biologically active molecules. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability and binding affinity. As such, 2,6-Difluoro-3-hydroxybenzaldehyde serves as a valuable starting material for the synthesis of novel pharmaceutical candidates and other functional organic materials.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in a safe and controlled environment.
References
- 1. 3-Fluoro-2-hydroxybenzaldehyde(394-50-3) IR Spectrum [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,6-Difluoro-3-hydroxybenzaldehyde | 152434-88-3 [sigmaaldrich.com]
- 4. 2,6-Difluoro-3-hydroxybenzaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. PubChemLite - 2,6-difluoro-3-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
